Dichloro[(R)-(+)-2,2',6,6'-tetramethoxy-4,4'-bis(di(3,5-xylyl)phosphino)-3,3'-bipyridine][(1R,2R)-(+)-1,2-diphenylethylenediamine]ruthenium(II) is a complex coordination compound featuring a ruthenium(II) center. This compound contains two chloride ligands and is characterized by its chiral bipyridine ligand and diphenylethylenediamine ligand. The molecular formula is with a molecular weight of approximately 1141.11 g/mol .
This compound is recognized for its unique structural features, which include multiple methoxy groups and phosphino substituents that contribute to its reactivity and potential applications in catalysis and organic synthesis.
Research on the biological activity of dichloro[(R)-(+)-2,2',6,6'-tetramethoxy-4,4'-bis(di(3,5-xylyl)phosphino)-3,3'-bipyridine][(1R,2R)-(+)-1,2-diphenylethylenediamine]ruthenium(II) suggests potential applications in medicinal chemistry. Its unique structure may impart specific interactions with biological targets:
The synthesis of dichloro[(R)-(+)-2,2',6,6'-tetramethoxy-4,4'-bis(di(3,5-xylyl)phosphino)-3,3'-bipyridine][(1R,2R)-(+)-1,2-diphenylethylenediamine]ruthenium(II) typically involves:
This compound has several notable applications:
Interaction studies involving dichloro[(R)-(+)-2,2',6,6'-tetramethoxy-4,4'-bis(di(3,5-xylyl)phosphino)-3,3'-bipyridine][(1R,2R)-(+)-1,2-diphenylethylenediamine]ruthenium(II) focus on:
Several compounds share structural features with dichloro[(R)-(+)-2,2',6,6'-tetramethoxy-4,4'-bis(di(3,5-xylyl)phosphino)-3,3'-bipyridine][(1R,2R)-(+)-1,2-diphenylethylenediamine]ruthenium(II). Here are some similar compounds along with their unique characteristics:
| Compound Name | Unique Features |
|---|---|
| Dichloro[(S)-(-)-bipyridine]ruthenium(II) | Different chirality leading to different catalytic properties |
| Tris(diphenylphosphino)ruthenium(II) | Lacks methoxy groups; different steric and electronic properties |
| Dichlorobis(diphenylphosphino)methane-ruthenium(II) | Contains different phosphine ligands; affects reactivity |
The uniqueness of dichloro[(R)-(+)-2,2',6,6'-tetramethoxy-4,4'-bis(di(3,5-xylyl)phosphino)-3,3'-bipyridine][(1R,2R)-(+)-1,2-diphenylethylenediamine]ruthenium(II) lies in its specific combination of chiral ligands and functional groups that enhance its potential for asymmetric catalysis and biological activity.
Ruthenium complexes have dominated asymmetric hydrogenation catalysis due to their ability to activate molecular hydrogen and transfer it to prochiral substrates with high enantioselectivity. The metal’s d⁶ electronic configuration facilitates ligand substitution and redox flexibility, enabling the stabilization of key intermediates during catalytic cycles. For instance, Ru-catalyzed hydrogenation of α,β-unsaturated carbonyl compounds has been optimized to achieve up to 99% enantiomeric excess (ee) in pharmaceutical intermediates. A critical advancement in this field is the use of cationic Ru species, which enhance substrate binding via electrostatic interactions while maintaining low energy barriers for hydrogen transfer.
The evolution of ruthenium catalysts has been marked by strategic ligand modifications. Early systems relied on monodentate phosphines, but contemporary designs employ bidentate or multidentate ligands to enforce rigid chiral environments. For example, Noyori-type catalysts utilize chiral diamine ligands paired with arene or phosphine groups to hydrogenate ketones and imines efficiently. These systems operate via metal-ligand bifunctional mechanisms, where the ligand’s acidic protons participate in substrate activation. The compound under discussion extends this paradigm by integrating a bipyridine-phosphine scaffold with a chiral diamine, creating a multifunctional coordination sphere that enhances both activity and selectivity.
Chiral ligands dictate the stereochemical outcome of asymmetric hydrogenation by imposing spatial constraints on the substrate-catalyst interaction. The effectiveness of a ligand depends on its ability to induce non-covalent interactions—such as π-stacking, hydrogen bonding, and steric repulsion—while maintaining electronic compatibility with the metal center. In the case of dichloro[(R)-(+)-2,2',6,6'-tetramethoxy-4,4'-bis(di(3,5-xylyl)phosphino)-3,3'-bipyridine][(1R,2R)-(+)-1,2-diphenylethylenediamine]ruthenium(II), the phosphine-bipyridine ligand provides a rigid, C₂-symmetric framework that enforces a defined geometry around the Ru center. The methoxy groups at the 2,2',6,6' positions of the bipyridine backbone enhance solubility in polar solvents while participating in weak hydrogen bonds with protic substrates.
The di(3,5-xylyl)phosphino substituents introduce substantial steric bulk, shielding one face of the Ru center and directing substrate approach to the opposite face. This steric guidance is critical for achieving high enantioselectivity, as demonstrated in the hydrogenation of aryl ketones, where analogous ligands yield ee values exceeding 95%. Concurrently, the (1R,2R)-diphenylethylenediamine co-ligand contributes additional chirality and nitrogen-based lone pairs, which modulate the electron density at the Ru center. This combination of steric and electronic effects creates a synergistic environment for enantioselective hydrogen transfer.
The general formula [RuCl₂(P^P)(N^N)] describes a class of octahedral Ru(II) complexes where P^P represents a bidentate phosphine ligand and N^N a bidentate nitrogen donor. In the titular compound, the P^P ligand is the chiral bipyridine-phosphine, while the N^N ligand is the diphenylethylenediamine. X-ray crystallographic studies of related complexes reveal that the Ru center adopts a distorted octahedral geometry, with the two chloride ligands occupying axial positions and the P^P/N^N ligands arranged in the equatorial plane.
Table 1: Comparative Electronic Properties of [RuCl₂(P^P)(N^N)] Complexes
The electron-donating methoxy groups on the bipyridine moiety increase the electron density at the Ru center, accelerating oxidative addition of H₂. Conversely, the xylyl groups on the phosphine ligands create a hydrophobic microenvironment that improves catalyst stability in protic solvents. Spectroscopic studies, including ³¹P NMR and UV-Vis, indicate that the chloride ligands are labile, facilitating their displacement by H₂ or substrate during catalysis. This lability is crucial for generating the active Ru–H species responsible for hydrogen transfer.
Density functional theory (DFT) calculations on analogous systems suggest that the rate-determining step involves proton transfer from a Ru–H intermediate to the substrate, with the chiral environment of the ligand dictating the face selectivity of this process. The rigid bipyridine backbone minimizes conformational flexibility, reducing competing pathways and enhancing enantioselectivity. These structural insights underscore the deliberate design principles embedded in the compound, positioning it as a benchmark for future catalyst development.